An In-depth Technical Guide to 4-(1-Phenylethoxy)-1H-pyrazole: Molecular Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 4-(1-Phenylethoxy)-1H-pyrazole: Molecular Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(1-Phenylethoxy)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular architecture, predicted physicochemical properties, plausible synthetic routes, and its potential as a scaffold in drug discovery. This document is designed to be a valuable resource for researchers engaged in the exploration of novel pyrazole-based therapeutic agents.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic applications.[1][2] The pyrazole core is considered a "privileged scaffold" due to its ability to interact with various biological targets, often serving as a bioisosteric replacement for other aromatic or amide functionalities, which can lead to improved potency and physicochemical properties like reduced lipophilicity and enhanced solubility.[3][4] The substitution pattern on the pyrazole ring allows for fine-tuning of its pharmacological and pharmacokinetic profiles, making it a versatile template for drug design.[5] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][5][6]
The subject of this guide, 4-(1-Phenylethoxy)-1H-pyrazole, combines the proven pyrazole core with a phenylethoxy substituent at the C4 position. This unique combination suggests potential for novel biological activities, warranting a detailed exploration of its chemical and pharmacological characteristics.
Molecular Structure and Predicted Physicochemical Properties
The molecular structure of 4-(1-Phenylethoxy)-1H-pyrazole consists of a central pyrazole ring with a 1-phenylethoxy group attached to the carbon atom at the 4-position.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₂N₂O | Based on the chemical structure. |
| Molecular Weight | 188.23 g/mol | Calculated from the molecular formula. |
| LogP (Lipophilicity) | Moderately lipophilic | The presence of the phenyl and ethyl groups increases lipophilicity, while the pyrazole ring, with its hydrogen bond donor and acceptor capabilities, contributes to a degree of polarity.[3] |
| Hydrogen Bond Donors | 1 (N-H of the pyrazole ring) | The pyrrole-like nitrogen atom (N1) of the pyrazole can act as a hydrogen bond donor.[7] |
| Hydrogen Bond Acceptors | 2 (N of the pyrazole ring and O of the ether) | The pyridine-like nitrogen atom (N2) of the pyrazole and the ether oxygen can act as hydrogen bond acceptors.[7] |
| Aromaticity | Aromatic | The pyrazole ring is an aromatic system, which contributes to its stability.[2] |
| Reactivity | The C4 position is susceptible to electrophilic substitution in the pyrazole ring.[7] The N-H proton is acidic and can be deprotonated with a base. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. |
Synthetic Pathways
A plausible and efficient synthesis of 4-(1-Phenylethoxy)-1H-pyrazole can be envisioned through a two-step process: first, the synthesis of the key intermediate, 4-hydroxy-1H-pyrazole, followed by an etherification reaction to introduce the 1-phenylethoxy group.
Synthesis of 4-Hydroxy-1H-pyrazole (Intermediate 1)
The synthesis of 4-hydroxy-1H-pyrazole can be achieved through the cyclization of a suitable 1,3-dicarbonyl equivalent with hydrazine. A well-established method involves the reaction of diethyl ethoxymethylenemalonate with hydrazine hydrate.[8][9]
Reaction Scheme:
Synthetic pathway for 4-Hydroxy-1H-pyrazole.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl ethoxymethylenemalonate (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 4-hydroxy-1H-pyrazole.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common and suitable solvent for this reaction as it dissolves both reactants and is relatively inert under the reaction conditions.
-
Stoichiometry: A slight excess of hydrazine hydrate is used to ensure the complete conversion of the diethyl ethoxymethylenemalonate.
-
Temperature: The reaction proceeds efficiently at room temperature, making it a convenient and energy-efficient process.[8]
Etherification of 4-Hydroxy-1H-pyrazole
With 4-hydroxy-1H-pyrazole in hand, the 1-phenylethoxy group can be introduced via an etherification reaction. Two reliable methods for this transformation are the Williamson Ether Synthesis and the Mitsunobu Reaction.
The Williamson ether synthesis is a classic and robust method for forming ethers. It involves the reaction of an alkoxide with a primary or secondary alkyl halide.[10] In this case, the sodium salt of 4-hydroxy-1H-pyrazole (a phenoxide analog) would be reacted with 1-phenylethyl bromide or chloride.[11][12]
Reaction Scheme:
Williamson Ether Synthesis of the target compound.
Experimental Protocol:
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C.
-
Addition of Pyrazole: Add a solution of 4-hydroxy-1H-pyrazole (1 equivalent) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Addition of Alkyl Halide: Cool the resulting sodium 4-pyrazoloxide solution back to 0 °C and add 1-phenylethyl bromide or chloride (1.2 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quenching and Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group of the pyrazole.[11] DMF is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation but not the nucleophilic anion, thus increasing its reactivity.[11]
-
Inert Atmosphere: An inert atmosphere is crucial as sodium hydride reacts violently with water.
-
Temperature Control: The initial deprotonation and the addition of the alkyl halide are performed at 0 °C to control the exothermic nature of the reactions and to minimize potential side reactions.
-
Work-up: The aqueous work-up removes any remaining inorganic salts and DMF, while the extraction isolates the desired organic product.
The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[13] This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15]
Reaction Scheme:
Mitsunobu Reaction for the synthesis of the target compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-hydroxy-1H-pyrazole (1 equivalent), 1-phenylethanol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add DIAD (1.5 equivalents) dropwise.[14]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting materials.[14]
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Purification: The product can be purified by column chromatography on silica gel to separate it from the reaction byproducts.
Causality Behind Experimental Choices:
-
Reagents: Triphenylphosphine and DIAD are the classic reagents for the Mitsunobu reaction, forming the reactive phosphonium salt intermediate with the alcohol.[15]
-
Solvent: THF is the preferred solvent for the Mitsunobu reaction as it effectively dissolves the reactants and intermediates.[14]
-
Order of Addition: The order of addition of reagents is important for the success of the Mitsunobu reaction. Typically, the alcohol, nucleophile (in this case, 4-hydroxy-1H-pyrazole), and triphenylphosphine are mixed before the dropwise addition of the azodicarboxylate.[14]
-
Purification: The removal of the triphenylphosphine oxide byproduct is a key challenge in the purification of Mitsunobu reactions, often requiring careful chromatography.
Spectroscopic Characterization (Predicted)
The structural elucidation of 4-(1-Phenylethoxy)-1H-pyrazole would rely on standard spectroscopic techniques. Below are the predicted key spectral features.
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyrazole N-H | 10.0 - 12.0 | broad singlet | - | The acidic proton on the nitrogen of the pyrazole ring is typically deshielded and appears as a broad signal.[16] |
| Pyrazole C3-H, C5-H | 7.5 - 8.0 | singlet | - | The protons on the pyrazole ring are in an aromatic environment and would appear in the aromatic region. Due to the symmetry of the 4-substituted pyrazole, these protons are equivalent.[17][18] |
| Phenyl H (ortho, meta, para) | 7.2 - 7.4 | multiplet | - | Protons of the phenyl ring will appear in the typical aromatic region. |
| CH-O (methine) | 5.0 - 5.5 | quartet | ~ 6-7 | The methine proton is coupled to the adjacent methyl protons, resulting in a quartet. Its position is downfield due to the adjacent oxygen and phenyl group. |
| CH₃ (methyl) | 1.5 - 1.7 | doublet | ~ 6-7 | The methyl protons are coupled to the adjacent methine proton, resulting in a doublet. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrazole C4 | 150 - 160 | The carbon atom bearing the oxygen is significantly deshielded. |
| Pyrazole C3, C5 | 130 - 140 | Aromatic carbons of the pyrazole ring. |
| Phenyl C (ipso) | 140 - 145 | The carbon atom of the phenyl ring attached to the ethoxy group. |
| Phenyl C (ortho, meta, para) | 125 - 130 | Aromatic carbons of the phenyl ring. |
| CH-O (methine) | 75 - 85 | The methine carbon is deshielded by the adjacent oxygen and phenyl group. |
| CH₃ (methyl) | 20 - 25 | Aliphatic carbon of the methyl group. |
Mass Spectrometry (MS)
The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (188.23 g/mol ). Fragmentation patterns would likely involve the cleavage of the ether bond.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H stretch | 3100 - 3300 | Characteristic stretching vibration of the N-H bond in the pyrazole ring. |
| C-H stretch (aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds in the pyrazole and phenyl rings. |
| C-H stretch (aliphatic) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the ethoxy group. |
| C=C, C=N stretch (aromatic) | 1450 - 1600 | Aromatic ring stretching vibrations. |
| C-O-C stretch (ether) | 1050 - 1150 | Characteristic stretching vibration of the ether linkage. |
Potential Applications in Drug Development
The unique structural features of 4-(1-Phenylethoxy)-1H-pyrazole make it an attractive candidate for pharmacological screening.[19] The pyrazole core is a known pharmacophore with a wide range of biological activities.[1] The introduction of the 1-phenylethoxy group at the 4-position adds a lipophilic and sterically defined substituent that can modulate the compound's interaction with biological targets and influence its pharmacokinetic properties.
Potential Therapeutic Areas for Investigation:
-
Anti-inflammatory: Many pyrazole derivatives exhibit potent anti-inflammatory activity, with some acting as selective COX-2 inhibitors.[1]
-
Anticancer: The pyrazole scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their antiproliferative effects.[1]
-
Antimicrobial: Pyrazole-containing compounds have shown promising activity against a variety of bacterial and fungal pathogens.[6]
-
Neurological Disorders: The pyrazole nucleus is found in drugs targeting the central nervous system, suggesting potential for applications in areas such as neurodegeneration and psychiatric disorders.[1]
The logical next step for a researcher interested in this molecule would be to synthesize it using one of the proposed methods and then subject it to a battery of in vitro and in vivo pharmacological assays to determine its biological activity profile.
Conclusion
4-(1-Phenylethoxy)-1H-pyrazole is a novel heterocyclic compound with significant potential for drug discovery. This guide has provided a detailed overview of its molecular structure, predicted physicochemical properties, and plausible synthetic routes based on established chemical principles. The proposed synthetic pathways are practical and rely on well-understood reactions, providing a clear roadmap for its laboratory preparation. The predicted spectroscopic data will be invaluable for the structural confirmation of the synthesized compound. Given the rich pharmacology of the pyrazole scaffold, 4-(1-Phenylethoxy)-1H-pyrazole represents a promising starting point for the development of new therapeutic agents.
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